molecular formula C11H10N4O2 B14358501 Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- CAS No. 91091-63-3

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-

Cat. No.: B14358501
CAS No.: 91091-63-3
M. Wt: 230.22 g/mol
InChI Key: DMUFDIMTYBEPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: is an organic compound with the molecular formula C₁₁H₁₀N₄O₂ It is a derivative of urea, featuring a nitroso group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is both mild and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitroso group.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitroso group.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- exerts its effects involves the interaction of its nitroso group with nucleophilic sites in biological molecules . This can lead to the formation of covalent bonds, altering the function of the target molecules. The quinoline moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: is unique due to the combination of its nitroso group and quinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.

Properties

CAS No.

91091-63-3

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

1-methyl-1-nitroso-3-quinolin-8-ylurea

InChI

InChI=1S/C11H10N4O2/c1-15(14-17)11(16)13-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3,(H,13,16)

InChI Key

DMUFDIMTYBEPHW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=CC2=C1N=CC=C2)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.